Chrysobactin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Chrysobactin can be synthesized with high diastereomeric purity by coupling the N-hydroxysuccinimide ester of α-N-(2,3-dibenzyloxybenzoyl)-ε-N-Cbz-D-lysine with L-serine benzyl ester, followed by deprotection via hydrogenolysis . This method yields optically pure this compound with an overall yield of 98% .
Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically documented for this compound. Its production is primarily limited to laboratory synthesis for research purposes.
Chemical Reactions Analysis
Types of Reactions: Chrysobactin undergoes various chemical reactions, including:
Oxidation: The catechol moiety can be oxidized to quinone derivatives.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The hydroxyl groups on the catechol ring can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Substitution: Various substituted catechol derivatives depending on the reagents used.
Scientific Research Applications
Chrysobactin has several applications in scientific research:
Chemistry: It is used as a model compound to study siderophore-mediated iron transport and sequestration.
Medicine: Research on this compound contributes to understanding bacterial iron acquisition mechanisms, which can inform the development of antibacterial strategies.
Industry: While not widely used industrially, this compound’s role in iron transport can inspire the design of novel iron chelators for various applications.
Mechanism of Action
Chrysobactin exerts its effects by chelating iron (III) ions through its catecholate hydroxyl groups . This chelation is crucial for the bacterium’s iron acquisition, which is necessary for its growth and virulence. The ferric this compound complex is transported into the bacterial cell via specific receptors, where the iron is released and utilized in various metabolic processes .
Comparison with Similar Compounds
Enterobactin: Another catechol-type siderophore with a higher affinity for iron (III) ions.
Ferrichrome: A hydroxamate-type siderophore with a different iron-chelating mechanism.
Pyoverdine: A fluorescent siderophore produced by Pseudomonas species.
Uniqueness of Chrysobactin: this compound is unique due to its specific structure and the role it plays in the virulence of Dickeya dadantii. Unlike enterobactin, which provides full 1:1 coordination of iron (III), this compound forms bis and tris complexes at neutral pH . This distinct coordination chemistry makes this compound a valuable model for studying siderophore-mediated iron transport.
Properties
IUPAC Name |
(2S)-2-[[(2R)-6-amino-2-[(2,3-dihydroxybenzoyl)amino]hexanoyl]amino]-3-hydroxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O7/c17-7-2-1-5-10(15(24)19-11(8-20)16(25)26)18-14(23)9-4-3-6-12(21)13(9)22/h3-4,6,10-11,20-22H,1-2,5,7-8,17H2,(H,18,23)(H,19,24)(H,25,26)/t10-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTXFOAPABMVEG-MNOVXSKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152685 | |
Record name | Chrysobactin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120124-51-8 | |
Record name | N2-(2,3-Dihydroxybenzoyl)-D-lysyl-L-serine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120124-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chrysobactin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120124518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chrysobactin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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